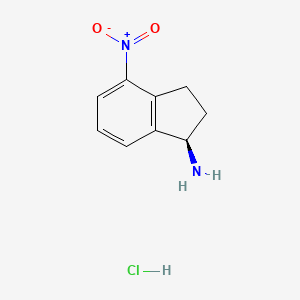

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSMCZEHIXIMB-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the nitration of an indane derivative followed by reduction and amination. One common method includes the nitration of 2,3-dihydro-1H-indene using nitric acid under controlled conditions to introduce the nitro group. The resulting nitro compound is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to form the corresponding amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures would be in place to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, potentially converting the amine group to a nitro group or other oxidized forms.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted indane derivatives.

Oxidation: Formation of oxidized products such as nitroso or nitro derivatives.

Scientific Research Applications

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Nitro (-NO₂) and methoxy (-OCH₃) groups exhibit contrasting electronic properties. The nitro group reduces electron density, enhancing reactivity in electrophilic substitutions, while methoxy groups increase electron density .

- Stereochemistry : Chiral analogs (e.g., R vs. S configurations) are critical in drug design, as stereochemistry affects binding affinity and metabolic stability. For example, (1R)-4-nitro and (1S)-5-chloro derivatives show divergent biological activities .

- Molecular Weight : Fluoro-substituted derivatives (e.g., 5,6-difluoro) have lower molecular weights compared to nitro or chloro analogs due to fluorine’s lighter atomic mass .

Spectroscopic and Computational Data

- NMR : The nitro group in (1R)-4-nitro derivatives causes deshielding of adjacent protons, as observed in ¹H-NMR shifts (δ ~7.5–8.5 ppm for aromatic protons) .

- UV-Vis : Nitro groups absorb strongly in the UV region (~300 nm), a property absent in methoxy or chloro analogs .

- DFT Studies: Computational analyses of similar compounds (e.g., (1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine) reveal that nitro groups increase dipole moments and hyperpolarizability, suggesting utility in nonlinear optical materials .

Biological Activity

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a nitro group and an indene moiety, is studied for its reactivity and interactions with biological systems. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of approximately 215.63 g/mol.

The compound's properties include:

- Molecular Weight : 215.63 g/mol

- Melting Point : 206-210ºC

- Density : 1.056 g/cm³

- Boiling Point : 225ºC at 760 mmHg

These properties suggest that this compound is stable under various conditions, making it suitable for laboratory and industrial applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacological contexts:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. The nitro group enhances the compound's ability to interact with microbial targets, potentially leading to cell death or inhibition of growth.

Neuroprotective Effects

Compounds containing indene structures have been associated with neuroprotective effects. Research suggests that this compound may influence neurotransmitter systems, making it a candidate for further pharmacological evaluation in neurodegenerative diseases.

Anticancer Properties

Preliminary findings indicate that this compound may exhibit anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Neuroprotection | Showed potential in protecting neuronal cells from oxidative stress-induced damage. |

| Study C | Anticancer Activity | Induced apoptosis in various cancer cell lines through modulation of specific pathways. |

These studies highlight the compound's versatility and potential applications in medicine and pharmacology.

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the nitro group. This functionality allows the compound to interact with various biological targets, influencing cellular processes such as:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to neurotransmitter receptors, altering signaling cascades associated with mood regulation and cognitive function.

Applications in Research and Industry

Given its promising biological activities, this compound has several potential applications:

Chemistry : Serves as a building block for synthesizing more complex organic molecules.

Biology : Investigated for its potential as an antimicrobial and anticancer agent.

Medicine : Explored as a pharmaceutical intermediate or active ingredient in drug formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride, considering the reactivity of the nitro group?

- Methodological Answer : The synthesis can leverage regioselective Friedel-Crafts acylation followed by nitro-group introduction. For example, N-protected intermediates (e.g., using tert-butyl carbamate) enable selective functionalization at the 4-position. Reduction of ketones to amines via catalytic hydrogenation (e.g., Pd/C or PtO₂) preserves stereochemistry. Acidic workup yields the hydrochloride salt .

- Key Considerations : Nitro groups are electron-withdrawing; thus, Friedel-Crafts reactions require careful control of Lewis acid catalysts (e.g., AlCl₃) and solvent-free conditions to avoid side reactions .

Q. How can enantiomeric purity of the (1R)-configured amine be confirmed?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (95:5) and UV detection at 254 nm. Compare retention times with racemic standards .

- Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol; compare with literature values for enantiopure analogs (e.g., (R)-4-bromo derivative: [α]D²⁵ = +15.2° (c=1, MeOH)) .

Q. What crystallographic methods are suitable for resolving the stereochemistry of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.